4-(Benzo[d]oxazol-2-ylthio)butanoic acid
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Overview
Description
4-(Benzo[d]oxazol-2-ylthio)butanoic acid is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d]oxazol-2-ylthio)butanoic acid typically involves the reaction of 2-aminophenol with carbon disulfide in methanol to obtain benzo[d]oxazole-2-thiol. This intermediate is then reacted with 4-chlorobenzoic acid to form 4-(benzo[d]oxazol-2-ylthio)benzoic acid. Further treatment with substituted esters yields the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[d]oxazol-2-ylthio)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
4-(Benzo[d]oxazol-2-ylthio)butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other benzoxazole derivatives.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(Benzo[d]oxazol-2-ylthio)butanoic acid involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of bacterial cell wall synthesis. Its anticancer activity is linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Known for its wide range of biological activities.
Benzo[d]oxazol-2-ylsulfonyl derivatives: Exhibits significant antibacterial and antifungal activities.
Uniqueness
4-(Benzo[d]oxazol-2-ylthio)butanoic acid stands out due to its unique combination of a benzoxazole ring and a butanoic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C11H11NO3S |
---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
4-(1,3-benzoxazol-2-ylsulfanyl)butanoic acid |
InChI |
InChI=1S/C11H11NO3S/c13-10(14)6-3-7-16-11-12-8-4-1-2-5-9(8)15-11/h1-2,4-5H,3,6-7H2,(H,13,14) |
InChI Key |
GOODAHZETGADHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCCCC(=O)O |
Origin of Product |
United States |
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